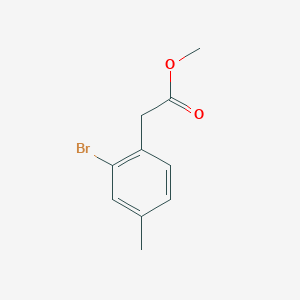

Methyl 2-(2-bromo-4-methylphenyl)acetate

説明

Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 31881-86-4) is an organobromine ester with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.097 g/mol . The compound features a phenyl ring substituted with a bromine atom at the ortho-position (C2) and a methyl group at the para-position (C4), esterified with a methyl acetate group. It has been studied for its role in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting inflammation and metabolic disorders .

特性

IUPAC Name |

methyl 2-(2-bromo-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWDNOQWXXCPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 4-Methylacetophenone Derivatives

One common preparative route involves bromination of 4-methylacetophenone or its derivatives to introduce the bromine atom at the 2-position on the aromatic ring. This is typically achieved by controlled electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or hydrobromic acid (HBr) combined with hydrogen peroxide (H₂O₂).

-

- Use of NBS as the brominating agent in the presence of a catalyst like p-toluenesulfonic acid.

- Temperature control around 40–55°C.

- Reaction time approximately 40 minutes.

- Monitoring by thin-layer chromatography (TLC).

- Isolation by extraction with dichloromethane and drying.

-

- Scale-up using continuous flow reactors to enhance yield and purity.

- Optimization of stoichiometry and temperature to minimize by-products.

-

- Yields typically exceed 85% with purity greater than 85% when neutralized with sodium bicarbonate.

This method primarily yields 2-bromo-4'-methylacetophenone, which can be further transformed into the target this compound via esterification or other functional group modifications.

Hydrolysis and Esterification of Nitrile Precursors

Another synthetic strategy involves the hydrolysis of ortho-substituted methylbenzene acetonitrile derivatives followed by esterification to obtain the methyl ester.

-

- Hydrolysis of methylbenzene acetonitrile derivatives under acidic conditions using sulfuric acid (30–70% concentration).

- Temperature range of 90–150°C with controlled reflux.

- Neutralization of the reaction mixture to pH 7.5–10 with alkali such as NaOH or KOH.

- Decolorization with activated carbon at 50–90°C.

- Acidification to pH 1–4 to precipitate the methylphenyl acetic acid.

- Filtration, washing, drying, and subsequent esterification to yield the methyl ester.

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid concentration | 30–70% H₂SO₄ | Lower concentration slows reaction |

| Temperature | 90–150°C | Optimal for hydrolysis and conversion |

| Neutralization agent | NaOH, KOH, Na₂CO₃ | Controls pH post-hydrolysis |

| Acidification agent | HCl or H₂SO₄ | Precipitates product |

| Decolorization temp | 50–90°C | Activated carbon treatment |

- Advantages:

- Suitable for industrial scale with stable and efficient conversion.

- Avoids use of expensive or hazardous organic solvents for recrystallization.

This method is well-documented for methylphenyl acetic acid derivatives and adaptable for ortho-bromo substituted analogs.

Palladium-Catalyzed Cross-Coupling and Functionalization

Advanced synthetic routes involve Pd-catalyzed coupling reactions starting from 2-(2-bromoaryl)thiophenes or related compounds, which can be functionalized to yield the target methyl ester.

-

- Suzuki coupling of 1,2-dihalobenzene derivatives with thiophen-2-ylboronic acid derivatives.

- Use of Pd(OAc)₂ catalyst (2 mol%) and bases such as KOAc in DMA solvent at elevated temperatures (~150°C).

- Subsequent functional group transformations to introduce the ester moiety.

-

- Good yields of 2-(2-bromoaryl) intermediates (typically 60–80%).

- Selectivity controlled by choice of base and catalyst.

-

- Requires specialized catalysts and conditions.

- More suited for complex molecule synthesis rather than bulk preparation.

This approach is useful when regioselective functionalization is critical and when the brominated aromatic moiety is part of a more complex heterocyclic framework.

Multi-Step Synthesis via N-Acetyl-p-Toluidine Derivatives

A patented method describes the preparation of brominated aromatic intermediates via bromination of N-acetyl-p-toluidine, followed by acid treatment and reaction with alkali metal nitrites and dimethylamine to yield brominated amine derivatives. These intermediates can be further transformed into this compound through subsequent synthetic steps.

-

- Bromination of N-acetyl-p-toluidine in acetic acid at 0–100°C.

- Hydrochloric acid treatment to form 2-bromo-4-methylaniline hydrochloride.

- Reaction with alkali metal nitrite at -20 to +30°C.

- Reaction with dimethylamine at 0–50°C.

-

- High yield and purity due to minimized isolation steps.

- Use of water-miscible organic diluents that are inert to bromine.

This method is more specialized and typically used for the synthesis of brominated amine derivatives but can be adapted for ester preparation with further functional group transformations.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Bromination of 4-methylacetophenone | NBS, p-toluenesulfonic acid, 40–55°C, 40 min | >85 | >85 | Lab and Industrial | Well-established, direct bromination |

| Hydrolysis & Esterification of Nitrile | 30–70% H₂SO₄, 90–150°C; Neutralization & acidification | High | High | Industrial | Efficient, avoids hazardous solvents |

| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, KOAc, DMA, 150°C | 60–80 | High | Lab scale | For regioselective functionalization |

| Multi-step via N-Acetyl-p-Toluidine | Bromination, acid treatment, nitrite, dimethylamine | High | High | Specialized | High purity, complex intermediate synthesis |

Research Findings and Notes

Reaction Optimization: Temperature and reagent stoichiometry are critical in bromination steps to avoid polybromination and side reactions.

Purification: Activated carbon decolorization and careful pH control during precipitation improve product purity significantly.

Catalyst Selection: Pd-catalyzed methods require careful base and solvent choice to maximize yield and selectivity.

Safety and Environmental Considerations: Avoidance of explosive or highly flammable solvents is emphasized in industrial processes, favoring aqueous or less hazardous media.

Scale-Up: Continuous flow and controlled addition techniques enhance reproducibility and safety in larger-scale syntheses.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

Methyl 2-(2-bromo-4-methylphenyl)acetate is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and esterifications. The typical synthesis involves esterification of 2-(2-bromo-4-methylphenyl)acetic acid with methanol, often catalyzed by sulfuric acid under reflux conditions.

Biological Applications

Pharmacological Studies:

This compound has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities. Research indicates that it may serve as a lead compound for developing new drugs with improved efficacy and safety profiles. For instance, derivatives of related compounds have shown significant antiproliferative effects against cancer cell lines such as MCF-7 .

Mechanism of Action:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The bromine atom enhances its binding affinity to various enzymes and receptors, potentially inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

Material Science

Advanced Materials Development:

In material science, this compound is explored for its role in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance in various applications.

Case Studies and Research Findings

Several studies have highlighted the biological effects and applications of this compound:

- Antiproliferative Activity: A study demonstrated that related compounds exhibited IC50 values in the range of 10–33 nM against MCF-7 cells, indicating potent antiproliferative activity. This suggests that structural modifications can significantly enhance biological efficacy.

- Cholinesterase Inhibition: Research indicates that N-substituted acetamides can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of Derivatives

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 10 - 33 | Antiproliferative against MCF-7 cells |

| Related Acetamides | Variable | Inhibitors of acetylcholinesterase (AChE) |

作用機序

The mechanism of action of Methyl 2-(2-bromo-4-methylphenyl)acetate involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into various products. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom, which facilitates nucleophilic substitution and other reactions.

類似化合物との比較

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Position :

- The 2-bromo-4-methyl substitution in the target compound contrasts with analogs like 4-bromo (CAS 41841-16-1), which lacks the methyl group, reducing steric hindrance .

- The 4-(2-bromoethyl) substituent (CAS 78712-65-9) introduces a longer alkyl chain, increasing lipophilicity compared to the methyl-substituted analog .

- Functional Groups: The hydroxy group in CAS 1898167-57-1 enhances hydrogen-bonding capacity, improving aqueous solubility relative to non-hydroxylated analogs . Methoxy groups (e.g., CAS 77629-83-5) provide electron-donating effects, altering reactivity in electrophilic substitutions .

生物活性

Methyl 2-(2-bromo-4-methylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is , and its structure can be represented as follows:

The mechanism of action for this compound involves its interaction with various biological targets. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific enzymes or receptors involved in inflammatory pathways. This characteristic makes it a candidate for anti-inflammatory and analgesic drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against several bacterial strains and fungi. For instance, it showed significant inhibition against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent efficacy:

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings suggest that the compound may serve as a foundation for developing new antimicrobial agents .

Anti-inflammatory Activity

In pharmacological studies, this compound has been evaluated for its anti-inflammatory effects . The compound was found to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Selleri et al. (2005) assessed the efficacy of various brominated compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited stronger antimicrobial properties compared to structurally similar compounds lacking the bromine substituent .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of brominated phenyl derivatives, revealing that this compound significantly reduced inflammation markers in vitro, suggesting its utility in therapeutic applications for inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Comments |

|---|---|---|

| N-(2-Bromo-4-methylphenyl)acetamide | Anti-inflammatory | Strong enzyme inhibition potential |

| N-(4-Bromophenyl)acetamide | Moderate antimicrobial | Less effective than this compound |

| Methyl 2-(4-bromo-2-methylphenyl)acetate | Limited antimicrobial | Lacks broad-spectrum activity |

This table illustrates that while related compounds may exhibit some biological activities, this compound stands out due to its enhanced efficacy against various pathogens and its anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-(2-bromo-4-methylphenyl)acetate, and how can intermediates be validated?

- Methodological Answer : The compound is typically synthesized via esterification or nucleophilic substitution. For example, brominated intermediates like 2-bromo-4-methylphenyl derivatives are reacted with methyl acetoacetate under catalytic conditions. Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC. Intermediate validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. Evidence from analogous syntheses (e.g., bromophenyl acetates) suggests optimizing temperature and solvent polarity to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituent positions and confirm ester functionality. Aromatic protons in the 2-bromo-4-methylphenyl group appear as distinct doublets (δ 7.2–7.5 ppm), while the methyl ester resonates near δ 3.6 ppm.

- FT-IR : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.

- High-resolution MS (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with ppm-level mass accuracy.

Cross-referencing with calculated properties (e.g., LogD, polar surface area) from similar brominated esters enhances data reliability .

Q. How should researchers safely handle and dispose of this compound during experiments?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact. Waste containing brominated aromatic compounds must be segregated and stored in halogen-resistant containers. Neutralization or incineration via certified waste management services is recommended. Safety protocols for analogous bromophenyl esters emphasize minimizing exposure to light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) can elucidate bond angles, torsion angles, and packing motifs. For example, crystal data for N-(2-bromo-4-methylphenyl) derivatives (monoclinic, P2₁/c space group) reveal intermolecular interactions such as C–H···O hydrogen bonds, which stabilize the lattice . Graph set analysis (e.g., R ₂²(8) motifs) may further clarify hydrogen-bonding networks in related esters .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound under continuous flow systems?

- Methodological Answer : Continuous flow reactors improve heat transfer and mixing efficiency. Key parameters include:

- Residence time : Optimized to 10–15 minutes for bromophenyl esterifications.

- Catalyst loading : Pd/C or CuI (1–2 mol%) enhances coupling reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of brominated intermediates.

Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring. Kinetic modeling (e.g., for methyl acetate production) provides a framework for scaling reactions .

Q. How can researchers address discrepancies between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or conformational flexibility. Strategies include:

- DFT calculations : Using software like Gaussian to simulate spectra with solvent correction (e.g., PCM model for DMSO or CDCl₃).

- Dynamic NMR : To detect rotameric equilibria in esters, which may split peaks at low temperatures.

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in aromatic regions.

Cross-validation with structurally similar compounds (e.g., methyl 2-(4-bromo-3-fluorophenyl)acetate) helps isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。